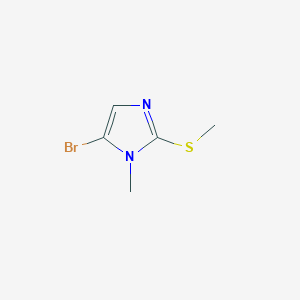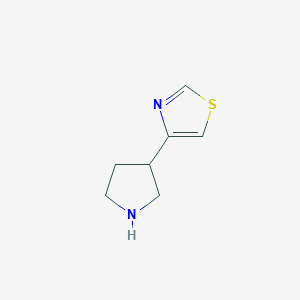![molecular formula C6H6BrN5O2 B13527903 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is a heterocyclic compound with significant potential in various scientific fields. Its structure comprises a triazole ring fused to a pyridine ring, with a nitro group at the 6-position and an amine group at the 3-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinopyridine with nitroacetonitrile, followed by cyclization and subsequent bromination to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and bromination processes efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Aplicaciones Científicas De Investigación
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and as a potential inhibitor for various biological targets.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mecanismo De Acción
The mechanism of action of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and other interactions that enhance its binding affinity to targets .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-amine: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with an amino group instead of a nitro group, leading to different chemical properties.
1,2,4-Triazolo[1,5-a]pyridine: Different ring fusion pattern, affecting its chemical behavior and applications
Uniqueness
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amine groups allows for versatile reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6BrN5O2 |
|---|---|
Peso molecular |
260.05 g/mol |
Nombre IUPAC |
6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide |
InChI |
InChI=1S/C6H5N5O2.BrH/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6;/h1-3H,(H2,7,9);1H |
Clave InChI |
SMLQNMOJIBNPQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)




